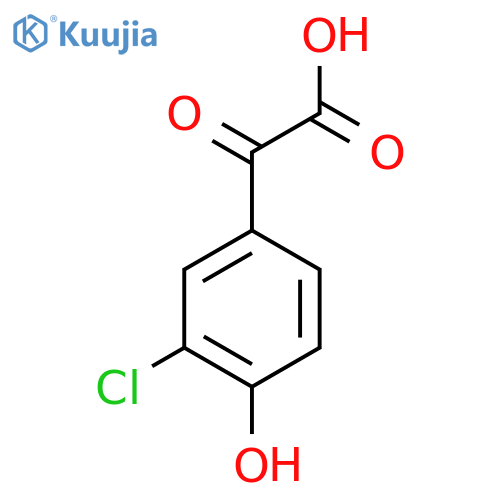Cas no 61561-00-0 (2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid)

2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid 化学的及び物理的性質
名前と識別子
-
- SCHEMBL7831951
- HGZZXAIQRPGHLO-UHFFFAOYSA-N
- 61561-00-0
- EN300-1984782
- 2-(3-Chloro-4-hydroxyphenyl)glyoxylic acid
- 2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid
-
- インチ: 1S/C8H5ClO4/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,10H,(H,12,13)
- InChIKey: HGZZXAIQRPGHLO-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(C(C(=O)O)=O)=C1)O
計算された属性
- せいみつぶんしりょう: 199.9876363g/mol
- どういたいしつりょう: 199.9876363g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 74.6Ų
2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1984782-1.0g |
2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid |
61561-00-0 | 1g |
$928.0 | 2023-06-04 | ||
| Enamine | EN300-1984782-2.5g |
2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid |
61561-00-0 | 2.5g |
$1819.0 | 2023-09-16 | ||
| Enamine | EN300-1984782-10.0g |
2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid |
61561-00-0 | 10g |
$3992.0 | 2023-06-04 | ||
| Enamine | EN300-1984782-0.5g |
2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid |
61561-00-0 | 0.5g |
$891.0 | 2023-09-16 | ||
| Enamine | EN300-1984782-5.0g |
2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid |
61561-00-0 | 5g |
$2692.0 | 2023-06-04 | ||
| Enamine | EN300-1984782-0.1g |
2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid |
61561-00-0 | 0.1g |
$817.0 | 2023-09-16 | ||
| Enamine | EN300-1984782-1g |
2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid |
61561-00-0 | 1g |
$928.0 | 2023-09-16 | ||
| Enamine | EN300-1984782-5g |
2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid |
61561-00-0 | 5g |
$2692.0 | 2023-09-16 | ||
| Enamine | EN300-1984782-0.25g |
2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid |
61561-00-0 | 0.25g |
$855.0 | 2023-09-16 | ||
| Enamine | EN300-1984782-0.05g |
2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid |
61561-00-0 | 0.05g |
$780.0 | 2023-09-16 |
2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid 関連文献
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acidに関する追加情報
Introduction to 2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid (CAS No. 61561-00-0)
2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 61561-00-0, is a significant compound in the realm of chemical biology and pharmaceutical research. This compound belongs to the class of α-ketoacids, characterized by its structural motif of a carbonyl group adjacent to a carboxylic acid moiety. The presence of both chloro and hydroxyl substituents on the aromatic ring introduces unique reactivity and potential biological activity, making it a subject of considerable interest in medicinal chemistry.
The molecular structure of 2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid consists of a benzene ring substituted at the 3-position with a chlorine atom and at the 4-position with a hydroxyl group. The carboxyl group at the 2-position and the ketone group at the 2'-position contribute to its versatility in chemical transformations. This structural arrangement allows for diverse interactions with biological targets, including enzymes and receptors, which has been explored in various preclinical studies.
In recent years, there has been growing interest in α-ketoacids due to their role as key intermediates in metabolic pathways and their potential as pharmacological agents. 2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid has been investigated for its potential applications in modulating biological processes. Specifically, its ability to act as a precursor for bioactive molecules has been highlighted in several research endeavors. The chloro and hydroxyl substituents on the aromatic ring are particularly noteworthy, as they can influence both the electronic properties and the reactivity of the molecule.
One of the most compelling aspects of 2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid is its utility as a building block in synthetic chemistry. The α-ketoacid functionality enables various reactions, such as condensation with amino acids or nucleophiles, which can lead to the formation of more complex structures. These synthetic pathways have been leveraged to develop novel compounds with potential therapeutic benefits.
Recent studies have begun to explore the pharmacological profile of derivatives of 2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid. For instance, modifications at the 3-chloro or 4-hydroxy positions have been shown to alter the biological activity significantly. Such modifications are crucial in optimizing drug candidates for efficacy and selectivity. The ability to fine-tune these structural features makes 2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid a valuable scaffold for drug discovery efforts.
The compound's relevance extends beyond its role as a synthetic intermediate. It has also been studied for its potential bioactivity, particularly in contexts involving inflammation and metabolic disorders. The hydroxyl group, for example, can participate in hydrogen bonding interactions with biological targets, while the chloro group may influence electronic effects that modulate binding affinity. These interactions are being actively investigated in preclinical models to assess their therapeutic potential.
In conclusion, 2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid (CAS No. 61561-00-0) represents a promising compound in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a versatile tool for synthetic chemists and a candidate for further exploration in drug development. As research continues to uncover new applications and mechanisms of action, this compound is poised to play an increasingly significant role in advancing our understanding of biological processes and developing novel therapeutic strategies.
61561-00-0 (2-(3-chloro-4-hydroxyphenyl)-2-oxoacetic acid) 関連製品
- 1983153-03-2(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1336390-07-8(2-(2R)-2-aminopropyl-6-bromophenol)
- 868680-21-1(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate)
- 1805475-32-4(Methyl 4-(bromomethyl)-3-cyano-5-(difluoromethyl)pyridine-2-carboxylate)
- 1778736-18-7(Biotin-PEG4-alcohol)
- 1804376-35-9(2-Cyano-3-(difluoromethyl)-5-hydroxy-6-methoxypyridine)
- 537705-83-2(4-Pyridinepropanamine,beta-methyl-,(betaR)-(9CI))
- 1861705-92-1(1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine)
- 2096339-49-8([3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid)
- 2228681-04-5(4-2-(1H-pyrazol-1-yl)phenylbutanal)




